molecular formula C20H28N4O3S2 B2659414 1-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 1903888-04-9

1-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B2659414
CAS No.: 1903888-04-9
M. Wt: 436.59
InChI Key: BCBSHEMNUPEULU-UHFFFAOYSA-N
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Description

1-{4-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a unique hybrid architecture, combining a 1,4-diazepane ring—a scaffold noted for its conformational flexibility in drug discovery—with a 1-methyl-1H-imidazole sulfonyl group and a phenyl unit bearing a propan-2-ylsulfanyl (isopropylthio) moiety. The presence of the sulfonyl group attached to the nitrogen-containing heterocycles suggests potential as a key intermediate or functional scaffold in the development of enzyme inhibitors, particularly for targeting ATP-binding sites or protein-protein interactions. Researchers are exploring its application in the synthesis of novel bioactive molecules for high-throughput screening campaigns. Its mechanism of action is highly dependent on the specific biological target under investigation but may involve allosteric modulation or reversible binding to enzymatic pockets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2/c1-16(2)28-18-7-5-17(6-8-18)13-20(25)23-9-4-10-24(12-11-23)29(26,27)19-14-22(3)15-21-19/h5-8,14-16H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBSHEMNUPEULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts, such as nickel, and reagents like amido-nitriles .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can yield the corresponding sulfide.

Scientific Research Applications

1-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the literature:

Compound Class Core Heterocycle Key Functional Groups Synthetic Method Hypothesized Properties References
Target Compound 1,4-Diazepane 1-Methylimidazole-4-sulfonyl, Thioether Not explicitly described High flexibility, metabolic stability N/A
Chloromethyl Imidazole () Imidazole Chloromethyl, Nitro SOCl₂-mediated chlorination Reactivity for further substitution
Triazol-3-ylthio Ethanone () Triazole Phenylsulfonyl, Thioether Alkylation with α-halogenated ketone Enzyme inhibition potential
TDAE-Derived Arylethanol () Imidazole Hydroxyethyl, Acenaphthylenone TDAE-mediated synthesis Alcohol intermediates for drug design

Key Observations :

  • 1,4-Diazepane vs.
  • Sulfonyl Group Impact : The 1-methylimidazole-4-sulfonyl group may enhance binding affinity through polar interactions, similar to phenylsulfonyl groups in triazole derivatives () .
  • Thioether Functionality : The propan-2-ylsulfanyl group could confer metabolic resistance compared to oxygen-based linkages, as sulfur atoms are less prone to oxidative degradation .

Research Findings and Gaps

  • Structural Characterization : SHELX software () is widely used for crystallographic analysis of small molecules, suggesting that the target compound’s conformation and intermolecular interactions could be elucidated via this tool .
  • Data Limitations : Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Further studies are needed to validate its synthetic routes, stability, and bioactivity.

Biological Activity

The compound 1-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

  • Imidazole ring : Known for its role in various biological processes.
  • Diazepane ring : Contributes to the compound's interaction with biological targets.
  • Sulfonyl group : Enhances solubility and bioavailability.

The molecular formula is C18H24N4O2SC_{18}H_{24}N_4O_2S, and its chemical properties suggest potential interactions with various biological systems.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing imidazole and diazepane moieties. For instance, derivatives similar to the target compound have shown promising results against Candida albicans, with minimum inhibitory concentration (MIC) values indicating superior efficacy compared to traditional antifungals like fluconazole .

CompoundMIC (µmol/mL)Comparison
Target CompoundTBDMore effective than fluconazole
Fluconazole> 1.6325Standard reference

The proposed mechanism of action for compounds like the target molecule involves:

  • Inhibition of fungal cell wall synthesis : The imidazole ring disrupts ergosterol synthesis, essential for fungal cell membrane integrity.
  • Interference with metabolic pathways : Diazepane derivatives may inhibit key enzymes involved in fungal metabolism.

Case Studies

In a study evaluating various imidazole derivatives, one compound demonstrated an MIC value of 0.00540.0054 µmol/mL against resistant strains of Candida. This highlights the potential of structurally similar compounds to overcome resistance mechanisms .

Pharmacological Profile

The biological activity of the target compound extends beyond antifungal effects. Preliminary data suggest:

  • Antimicrobial properties : Potential effectiveness against a range of bacterial pathogens.
  • Cytotoxicity : Evaluated in cancer cell lines, showing selective cytotoxicity with low toxicity to normal cells.

Safety and Toxicology

Toxicological evaluations are critical for assessing the safety profile of new compounds. The target compound's sulfonyl chloride derivative has been noted for its potential skin corrosiveness and acute toxicity upon ingestion . Comprehensive safety assessments are necessary to ensure therapeutic viability.

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